molecular formula C18H24FN3O3S B8391436 (R,S)-Benthiavalicarb-isopropyl

(R,S)-Benthiavalicarb-isopropyl

Cat. No.: B8391436
M. Wt: 381.5 g/mol
InChI Key: USRKFGIXLGKMKU-XHDPSFHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate and a fluorobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Carbamate Formation: The carbamate group is introduced by reacting the intermediate with isocyanates under mild conditions.

    Final Coupling: The final step involves coupling the fluorobenzothiazole intermediate with the isopropyl group using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzothiazole ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate involves its interaction with specific molecular targets. The fluorobenzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl {®-1-[(S)-1-(benzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate: Lacks the fluorine atom, which may result in different biological activity.

    Isopropyl {®-1-[(S)-1-(6-chlorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness

The presence of the fluorine atom in isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C18H24FN3O3S

Molecular Weight

381.5 g/mol

IUPAC Name

propan-2-yl N-[(2R)-1-[[(1S)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m0/s1

InChI Key

USRKFGIXLGKMKU-XHDPSFHLSA-N

Isomeric SMILES

C[C@@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@@H](C(C)C)NC(=O)OC(C)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C

Origin of Product

United States

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